An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine: Structure, Properties, and Applications
An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)piperazine (AEP), a versatile polyamine with significant applications across various scientific and industrial domains. While the initial query concerned 1-(2-Aminoethyl)piperazin-2-one, extensive database searches indicate that 1-(2-Aminoethyl)piperazine is the compound of predominant interest and commercial availability. This guide clarifies the chemical identity, delineates the structural features, and provides a detailed summary of the physicochemical properties of AEP. Furthermore, it explores its synthesis, chemical reactivity, and key applications, with a particular focus on its roles in corrosion inhibition, as an epoxy curing agent, and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights.
Introduction and Nomenclature Clarification
1-(2-Aminoethyl)piperazine, commonly abbreviated as AEP, is a cyclic ethyleneamine that possesses a unique molecular architecture, incorporating primary, secondary, and tertiary amine functionalities.[1] This trifunctional nature makes AEP a highly reactive and versatile chemical intermediate.
It is important to address a potential point of nomenclature confusion. The topic of this guide, 1-(2-Aminoethyl)piperazine, is a saturated heterocyclic compound. A related but structurally distinct class of compounds is piperazin-2-ones, which feature a carbonyl group within the piperazine ring. While the synthesis of the piperazin-2-one scaffold is documented, specific, readily available information on "1-(2-Aminoethyl)piperazin-2-one" is scarce in the current chemical literature and commercial databases. The vast majority of scientific and industrial literature indexed under similar nomenclature refers to 1-(2-Aminoethyl)piperazine (CAS RN: 140-31-8). Therefore, this guide will focus exclusively on this well-characterized and widely used compound.
AEP's utility spans a broad range of applications, from industrial processes like the manufacturing of asphalt additives and corrosion inhibitors to its use as a foundational building block in the synthesis of pharmaceuticals.[2] Its role as an epoxy curing agent is particularly notable, where it also functions as a cure accelerator.[1][3]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-Aminoethyl)piperazine consists of a piperazine ring substituted at one of the nitrogen atoms with an aminoethyl group. The IUPAC name for this compound is 2-(piperazin-1-yl)ethan-1-amine.[4][5]
Molecular Structure:
A simplified representation of the AEP molecule, highlighting the aminoethyl group attached to the piperazine ring.
The piperazine ring typically adopts a stable chair conformation.[6] The presence of three distinct types of nitrogen atoms imparts a unique combination of basicity, nucleophilicity, and reactivity to the molecule.[6]
Physicochemical Data Summary
The key physicochemical properties of 1-(2-Aminoethyl)piperazine are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 140-31-8 | [1][7] |
| Molecular Formula | C₆H₁₅N₃ | [4][7] |
| Molecular Weight | 129.20 g/mol | [4][7] |
| Appearance | Clear, colorless to light yellow liquid | [4][8] |
| Odor | Faint, fish-like or ammonia-like | |
| Boiling Point | 218-222 °C (lit.) | [9] |
| Melting Point | -19 °C | [1] |
| Density | 0.985 g/mL at 25 °C (lit.) | [9] |
| Vapor Pressure | 0.05 mmHg at 20 °C | [9] |
| Refractive Index (n20/D) | 1.5 (lit.) | [9] |
| Solubility | Soluble in water | [2] |
| Flash Point | 92 °C (closed cup) | [9] |
Synthesis and Manufacturing
The synthesis of 1-(2-Aminoethyl)piperazine can be achieved through several routes, with the choice of method often depending on the desired scale of production (industrial vs. laboratory).
Industrial Production
One of the primary industrial methods for producing AEP involves the reaction of ethylene dichloride with ammonia.[1] This process, however, yields a mixture of various ethyleneamines, including ethylenediamine (EDA), diethylenetriamine (DETA), and triethylenetetramine (TETA), from which AEP must be separated by fractional distillation.[10] Another significant industrial route is the catalytic reaction of ethylenediamine or mixtures of ethanolamine and ammonia over a suitable catalyst.[1][10]
A more direct and continuous process for producing AEP involves the catalytic hydrogenation of nitrilotriacetonitrile.[11] This method is reported to produce AEP in high yields as the principal product.[11]
Laboratory Synthesis: A Conceptual Protocol
A common laboratory-scale approach to synthesize substituted piperazines is through reductive amination. While a specific protocol starting from readily available precursors to directly yield AEP is not commonly detailed, a conceptually similar, multi-step synthesis can be envisioned. This would typically involve the protection of one of the piperazine nitrogens, followed by the introduction of the aminoethyl side chain, and subsequent deprotection.
Conceptual Step-by-Step Protocol (based on reductive amination of a protected piperazine):
-
Protection: Start with piperazine and protect one of the secondary amine groups, for instance, with a Boc (tert-butyloxycarbonyl) group, to form 1-Boc-piperazine. This ensures selective reaction at the unprotected nitrogen.
-
Alkylation: React 1-Boc-piperazine with a suitable two-carbon electrophile containing a masked amino group, such as 2-(Boc-amino)ethyl bromide, in the presence of a non-nucleophilic base.
-
Deprotection: Remove both Boc protecting groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 1-(2-Aminoethyl)piperazine.
-
Purification: The final product would be purified using techniques such as distillation or chromatography.
Below is a Graphviz diagram illustrating a generalized workflow for the synthesis of a substituted piperazine, which can be conceptually adapted for AEP.
Caption: A conceptual workflow for the laboratory synthesis of 1-(2-Aminoethyl)piperazine.
Applications in Research and Industry
The unique structural features of AEP make it a valuable compound in a variety of applications.
Epoxy Curing Agent
AEP is widely used as a curing agent for epoxy resins.[1] The primary and secondary amines in the molecule react with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid thermoset polymer.[12] The tertiary amine present in the piperazine ring acts as a catalyst, accelerating the curing process.[1] This dual functionality allows for the formulation of epoxy systems with a balance of mechanical strength, toughness, and thermal stability.[3] Compared to other amine curing agents like triethylenetetramine (TETA), AEP can offer faster gel times.[3]
Caption: The dual role of AEP in the curing of epoxy resins.
Corrosion Inhibition
AEP and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[7][13] The nitrogen atoms in the AEP molecule can adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium.[14] This adsorption can occur through both physisorption and chemisorption mechanisms.
Building Block in Medicinal Chemistry
The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide range of clinically used drugs with diverse biological activities, including antibacterial, anticancer, and antiviral properties.[15][16] AEP serves as a valuable building block for introducing this moiety into larger molecules.[17] Its primary amine provides a convenient handle for further chemical modifications, allowing for the synthesis of libraries of compounds for biological screening.[17] For instance, AEP can be used in the synthesis of novel bisnaphthalimides as potential DNA topoisomerase II inhibitors.
Other Applications
Other notable applications of AEP include its use in:
-
Asphalt additives [1]
-
Urethane catalysts
-
Carbon dioxide capture [1]
-
Functionalization of materials for applications in drug delivery and CO₂ capture.[18]
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data of AEP is essential for its identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum of AEP shows characteristic signals for the protons on the piperazine ring and the ethyl chain.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of AEP displays characteristic absorption bands for N-H stretching of the primary and secondary amines, as well as C-H stretching of the alkane backbone.[4][8]
-
Mass Spectrometry: The mass spectrum of AEP shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[19][20] The base peak is often observed at m/z 99, corresponding to the loss of the terminal aminoethyl group.[4]
Safety and Handling
1-(2-Aminoethyl)piperazine is a corrosive and toxic substance that requires careful handling.[1][9]
-
Hazards: It can cause severe skin burns and eye damage.[2] It is harmful if swallowed and toxic in contact with skin.[9] AEP may also cause an allergic skin reaction.[9]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, should be worn when handling this compound.[9] It should be used in a well-ventilated area or with a suitable respirator.[9]
-
Storage: AEP is air-sensitive and should be stored under an inert atmosphere.[2] It is incompatible with strong oxidizing agents.[2]
Conclusion
1-(2-Aminoethyl)piperazine is a commercially significant and chemically versatile compound with a unique combination of primary, secondary, and tertiary amine functionalities. Its utility as an epoxy curing agent, corrosion inhibitor, and a key building block in the synthesis of pharmaceuticals underscores its importance in both industrial and research settings. A clear understanding of its chemical properties, reactivity, and safe handling is crucial for its effective application.
References
-
Aminoethylpiperazine. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Aminoethylpiperazine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
1-(2-Aminoethyl)piperazine. (2018, February 16). SIELC Technologies. Retrieved February 26, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities. (2022, November 7). Taylor & Francis. Retrieved February 26, 2026, from [Link]
-
AMINOETHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]
-
1-(2-Aminoethyl)piperazine. (n.d.). Veeprho. Retrieved February 26, 2026, from [Link]
- Preparation of aminoethylpiperazine. (1973). U.S. Patent No. 3,733,325.
- Use of 1-(2-aminoethyl) piperazine to inhibit heat exchange fouling during the processing of hydrocarbons. (1992). U.S. Patent No. 5,158,666.
-
1-Piperazineethanamine. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond. Retrieved February 26, 2026, from [Link]
-
N,N'-Bis-(2-aminoethyl)piperazine functionalized graphene oxide (NAEP-GO) as an effective green corrosion inhibitor for simulated acidizing environment. (2020). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Corrosion Inhibition of Piperazine for Potash Solution Mining and Processing Plants. (n.d.). MDPI. Retrieved February 26, 2026, from [Link]
-
Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. (2009, June 29). Bentham Open. Retrieved February 26, 2026, from [Link]
-
An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). PubMed. Retrieved February 26, 2026, from [Link]
-
1-(2-Aminoethyl)piperazine - analysis. (n.d.). Analytice. Retrieved February 26, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
- Piperazine epoxy resin curing agent and preparation method thereof. (2022). Chinese Patent No. 114163390A.
Sources
- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2-Aminoethyl)piperazine | CAS 140-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 1-(2-Aminoethyl)piperazine, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1-(2-Aminoethyl)piperazine 99 140-31-8 [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. benthamopen.com [benthamopen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 1-Piperazineethanamine [webbook.nist.gov]
- 20. N-Aminoethylpiperazine(140-31-8) IR Spectrum [chemicalbook.com]




